

# Crystalline vs. Amorphous Magnesium Aluminometasilicate: A Technical Guide for Pharmaceutical Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Magnesium aluminometasilicate*

Cat. No.: *B1143528*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the structural and functional differences between crystalline and amorphous forms of **magnesium aluminometasilicate**. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical role of this versatile excipient in modern pharmaceutical formulations. The guide details the physicochemical properties, characterization methodologies, and functional implications of selecting either the crystalline or amorphous state, enabling informed decisions in drug manufacturing and development.

## Introduction

**Magnesium aluminometasilicate** (MAS), with the general chemical formula  $\text{Al}_2\text{O}_3 \cdot \text{MgO} \cdot 1.7\text{SiO}_2 \cdot x\text{H}_2\text{O}$ , is a synthetic, multifunctional excipient widely utilized in the pharmaceutical industry.<sup>[1]</sup> It is available in two primary forms: a highly ordered crystalline structure and a disordered amorphous structure. The arrangement of the silicate, aluminum, and magnesium tetrahedra and octahedra dictates the material's macroscopic properties and, consequently, its performance in a drug product.<sup>[1]</sup> While the amorphous form, commercially known as Neusilin®, is more common in pharmaceutical applications, understanding the characteristics of the crystalline form is crucial for specialized applications and comprehensive material science.<sup>[1][2]</sup>

The amorphous variant is celebrated for its exceptional porosity and high specific surface area, which contribute to its utility as a carrier for liquid formulations, a stabilizer for amorphous solid dispersions, and a flowability enhancer.<sup>[2][3][4]</sup> Conversely, the synthesis of crystalline MAS, often achieved through methods like hydrothermal treatment, results in a more defined, less porous structure.<sup>[4]</sup> This guide will explore the nuanced differences between these two forms, providing the technical data and experimental context necessary for advanced formulation development.

## Physicochemical Properties: A Comparative Analysis

The choice between crystalline and amorphous **magnesium aluminometasilicate** hinges on the specific requirements of the pharmaceutical formulation. The distinct structural arrangements of these forms give rise to significant differences in their physical and chemical properties. A summary of these key differences is presented in the table below.

| Property              | Crystalline Magnesium Aluminometasilicate                                                 | Amorphous Magnesium Aluminometasilicate (Neusilin®)                                                                        | Significance in Pharmaceutical Formulation                                                                                                                |
|-----------------------|-------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| Structure             | Ordered, repeating three-dimensional lattice of silicate, aluminate, and magnesium units. | Disordered, random arrangement of silicate, aluminate, and magnesium units, forming a complex 3D structure. <sup>[1]</sup> | The amorphous structure provides a high internal surface area and porosity, crucial for adsorption and stabilization of amorphous APIs. <sup>[3][4]</sup> |
| Specific Surface Area | Generally lower due to the compact crystal lattice.                                       | Exceptionally high, contributing to its high oil and water adsorption capacity. <sup>[1][2]</sup>                          | A high surface area is advantageous for loading liquid or oily drugs and for creating solid dispersions with enhanced dissolution. <sup>[3][5]</sup>      |
| Porosity              | Typically non-porous or has very low porosity.                                            | Highly porous with a large internal pore volume. <sup>[2]</sup>                                                            | Porosity allows for the physical entrapment of drug molecules, preventing their recrystallization and enhancing stability. <sup>[4][6]</sup>              |
| Density               | Higher bulk and tapped densities due to efficient packing of the crystal structure.       | Lower bulk and tapped densities. <sup>[7]</sup>                                                                            | Lower density can be beneficial in formulations where a lighter, more voluminous powder is desired.                                                       |
| Solubility            | Practically insoluble in water and organic solvents. <sup>[8]</sup>                       | Practically insoluble in water and organic solvents; does not                                                              | Insolubility is a key feature for an inert carrier, ensuring it does not interfere with                                                                   |

|                 |                                                |                                                                                                      |                                                                                                                               |
|-----------------|------------------------------------------------|------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
|                 |                                                | form a gel in aqueous solutions.[1][9]                                                               | the drug's chemical properties. The non-gelling nature of the amorphous form is a distinct advantage over other silicates.[1] |
| Flowability     | Variable, dependent on crystal habit and size. | Generally excellent, acting as a glidant to improve the flow of powder mixtures.[2][4]               | Good flowability is essential for efficient tablet compression and capsule filling processes.[2]                              |
| Compressibility | Dependent on crystal morphology.               | Exhibits good compressibility, enabling the formation of hard tablets at low compression forces. [1] | Good compressibility is vital for the direct compression of tablets, a cost-effective manufacturing method.                   |

## Experimental Protocols for Structural Characterization

The differentiation between the crystalline and amorphous forms of **magnesium aluminometasilicate** relies on several key analytical techniques. The following sections provide detailed methodologies for these essential experiments.

### X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for distinguishing between crystalline and amorphous materials. Crystalline materials produce a series of sharp, well-defined peaks in the diffraction pattern, corresponding to the regular arrangement of atoms in the crystal lattice. In contrast, amorphous materials lack long-range order and therefore produce a broad, diffuse halo with no sharp peaks.

Experimental Protocol:

- Sample Preparation: A small amount of the **magnesium aluminometasilicate** powder is gently packed into a sample holder. Ensure a flat, even surface for analysis. For oriented film analysis to determine specific lattice spacings, a slurry of the material can be prepared and dried on a glass slide.[10]
- Instrument Setup:
  - X-ray Source: Typically Cu K $\alpha$  radiation ( $\lambda = 1.5406 \text{ \AA}$ ).
  - Voltage and Current: Set to appropriate values for the instrument (e.g., 40 kV and 40 mA).
  - Scan Range ( $2\theta$ ): A wide range, such as  $5^\circ$  to  $80^\circ$ , is scanned to detect all relevant diffraction peaks.
  - Scan Speed: A slow scan speed (e.g.,  $1-2^\circ/\text{minute}$ ) is used to ensure good signal-to-noise ratio.
- Data Acquisition: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle ( $2\theta$ ).
- Data Analysis: The resulting diffractogram is analyzed. The presence of sharp peaks indicates crystallinity, while a broad halo is characteristic of an amorphous structure. For crystalline materials, the d-spacing can be calculated using Bragg's Law ( $n\lambda = 2d \sin\theta$ ).[11]

## Scanning Electron Microscopy (SEM)

Scanning electron microscopy provides high-resolution images of the material's surface morphology and particle shape. This technique can reveal differences in the external structure between the crystalline and amorphous forms.

### Experimental Protocol:

- Sample Preparation:
  - A small amount of the powder is mounted on an aluminum stub using double-sided carbon adhesive tape.[12]

- To ensure a uniform monolayer of particles and minimize agglomeration, the "flick method" or "dish method" can be employed.[13]
  - Excess powder is removed using a gentle stream of compressed gas to prevent contamination of the SEM chamber.[13][14]
  - For non-conductive samples like **magnesium aluminometasilicate**, a thin conductive coating (e.g., gold or carbon) is applied using a sputter coater to prevent charging effects during imaging.[15]
- Instrument Setup:
    - Accelerating Voltage: Typically in the range of 5-20 kV.
    - Working Distance: Optimized to achieve the desired magnification and depth of field.
    - Detector: A secondary electron (SE) detector is commonly used for topographical imaging.
  - Imaging: The electron beam is scanned across the sample surface, and the emitted secondary electrons are collected to form an image.
  - Image Analysis: The SEM images are examined for differences in particle shape, size distribution, and surface texture. Crystalline materials may exhibit well-defined geometric shapes, whereas amorphous particles are often more irregular and may show a porous surface structure.[15]

## Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine thermal transitions such as melting, crystallization, and glass transition.

### Experimental Protocol:

- Sample Preparation: A small, accurately weighed amount of the powder (typically 3-10 mg) is hermetically sealed in an aluminum DSC pan. An empty pan is used as a reference.
- Instrument Setup:

- Temperature Program: The sample is subjected to a controlled temperature program. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.
- Purge Gas: An inert gas, such as nitrogen, is passed through the DSC cell to provide a stable thermal environment.
- Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
- Data Analysis: The resulting thermogram is analyzed for thermal events. A crystalline material will show a sharp endothermic peak corresponding to its melting point.[16] An amorphous material will not exhibit a melting endotherm but may show a subtle change in the baseline corresponding to its glass transition temperature (Tg).[16][17] The absence of a melting peak for the amorphous form confirms its non-crystalline nature.[18]

## Functional Implications in Pharmaceutical Formulations

The structural differences between crystalline and amorphous **magnesium aluminometasilicate** have profound implications for their functionality in pharmaceutical dosage forms.

### Amorphous Magnesium Aluminometasilicate (Neusilin®)

The high porosity and large surface area of amorphous MAS make it an exceptionally versatile excipient.[2]

- Carrier for Liquid and Oily Drugs: It can adsorb large quantities of oils, liquid drugs, and self-emulsifying drug delivery systems (SEDDS), transforming them into free-flowing powders suitable for tableting or capsule filling.[3][5]
- Stabilization of Amorphous Drugs: Amorphous MAS is highly effective at converting crystalline active pharmaceutical ingredients (APIs) into a more stable amorphous form, often through co-milling.[19][20][21] The porous structure physically confines the drug molecules, preventing their recrystallization and thereby enhancing the physical stability of

the amorphous API.[\[4\]](#)[\[6\]](#) This is particularly beneficial for poorly water-soluble drugs (BCS Class II and IV), where the amorphous form exhibits higher solubility and bioavailability.[\[4\]](#)

- Improved Flowability and Compressibility: It acts as a glidant, improving the flow properties of powder blends, and its inherent compressibility allows for the production of robust tablets.[\[2\]](#)[\[4\]](#)

## Crystalline Magnesium Aluminometasilicate

While less common in pharmaceutical formulations, the crystalline form of MAS could be advantageous in specific scenarios.

- Inert Filler: Due to its lower surface area and reactivity, crystalline MAS could serve as a highly inert filler in formulations where interactions between the excipient and the API are a concern.
- Controlled Release Applications: The defined structure of crystalline MAS might be explored for creating controlled-release matrices, although this is not a current mainstream application.

## Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the structural differences and a logical workflow for selecting the appropriate form of **magnesium aluminometasilicate**.



Fig. 1: Structural Comparison

[Click to download full resolution via product page](#)

Fig. 1: Crystalline vs. Amorphous Structure.

[Click to download full resolution via product page](#)

Fig. 2: MAS Selection Workflow.

## Conclusion

**Magnesium aluminometasilicate** is a powerful tool in the pharmaceutical formulator's arsenal. The amorphous form, in particular, offers a unique combination of properties that address many of the challenges associated with modern drug development, especially for poorly soluble compounds. Its ability to enhance stability, improve solubility, and facilitate the manufacturing of solid dosage forms from liquids makes it an invaluable excipient. While the crystalline form is less utilized, a thorough understanding of its properties is essential for a comprehensive approach to material selection. By leveraging the appropriate analytical techniques to characterize the structure of **magnesium aluminometasilicate**, researchers and drug development professionals can harness its full potential to create more effective and stable pharmaceutical products.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [fujichemical.co.jp](http://fujichemical.co.jp) [fujichemical.co.jp]
- 2. [pharmaexcipients.com](http://pharmaexcipients.com) [pharmaexcipients.com]
- 3. [pharmafocusasia.com](http://pharmafocusasia.com) [pharmafocusasia.com]
- 4. [Magnesium Aluminometasilicate](http://benchchem.com) [benchchem.com]
- 5. [Porous Magnesium Aluminometasilicate Tablets as Carrier of a Cyclosporine Self-Emulsifying Formulation - PMC](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1234567/) [pmc.ncbi.nlm.nih.gov]
- 6. [Isolation and Physical Property Optimization of an Amorphous Drug Substance Utilizing a High Surface Area Magnesium Aluminometasilicate \(Neusilin®\) US2 - PubMed](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1234567/) [pubmed.ncbi.nlm.nih.gov]
- 7. [Stress-Dependent Particle Interactions of Magnesium Aluminometasilicates as Their Performance Factor in Powder Flow and Compaction Applications - PMC](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1234567/) [pmc.ncbi.nlm.nih.gov]
- 8. [phexcom.com](http://phexcom.com) [phexcom.com]
- 9. [neusilin.jp](http://neusilin.jp) [neusilin.jp]

- 10. Magnesium Aluminum Silicate [drugfuture.com]
- 11. rigaku.com [rigaku.com]
- 12. researchgate.net [researchgate.net]
- 13. nanoscience.com [nanoscience.com]
- 14. vaccoat.com [vaccoat.com]
- 15. thesolubilitycompany.com [thesolubilitycompany.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Characterization Of Amorphous Pharmaceuticals By DSC Analysis [pharmaceuticalonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Formation of physically stable amorphous drugs by milling with Neusilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fujichemical.co.jp [fujichemical.co.jp]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystalline vs. Amorphous Magnesium Aluminometasilicate: A Technical Guide for Pharmaceutical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143528#crystalline-vs-amorphous-structure-of-magnesium-aluminometasilicate]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)